molecular formula C14H20N2O2 B1308717 tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 885954-16-5

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1308717
CAS No.: 885954-16-5
M. Wt: 248.32 g/mol
InChI Key: MVZZYBHLXOUNIT-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 885954-16-5) is a high-purity Boc-protected tetrahydroquinoline derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C14H20N2O2 and a molecular weight of 248.3208 g/mol, this compound serves as a versatile synthetic building block . The molecule features a tetrahydroquinoline scaffold, which is a privileged structure found in numerous pharmacologically active agents, and a primary amine group that allows for further functionalization . Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecules. Its core tetrahydroquinoline scaffold is frequently explored in the development of central nervous system (CNS)-active molecules and other bioactive compounds . The presence of the tert-butyloxycarbonyl (Boc) protecting group is a critical feature, as it enhances the stability of the intermediate during synthetic transformations and allows for selective deprotection under mild acidic conditions in multi-step synthetic sequences . This makes the reagent particularly valuable in pharmaceutical research for constructing potential drug candidates, including investigations into novel opioid receptor ligands where the tetrahydroquinoline core is a key structural element . The compound is offered with a minimum purity of ≥95% and is supplied as a solid. It is essential to store the product sealed in a dry environment at room temperature to maintain its stability and purity . This product is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Buyers are responsible for ensuring all compliance with local and international regulations.

Properties

IUPAC Name

tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZZYBHLXOUNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403540
Record name tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-16-5
Record name tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of quinoline derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds. These products have diverse applications in scientific research and industry .

Scientific Research Applications

Chemistry

Catalysis : The compound serves as a ligand in various catalytic reactions, enhancing reaction rates and selectivity in synthetic organic chemistry.

Synthesis : It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desired properties.

Biology

Antimicrobial Agents : The quinoline core structure suggests potential use as antimicrobial agents. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains .

Enzyme Inhibitors : Research has shown that tert-butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate can inhibit specific enzymes, potentially leading to applications in drug discovery.

Medicine

Drug Development : The compound is being investigated for its therapeutic applications, particularly in anticancer and antimalarial drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of several quinoline derivatives, including this compound. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Enzyme Inhibition Studies

In another research project, the compound was tested for its ability to inhibit specific enzymes involved in cancer cell proliferation. Results demonstrated that it could effectively inhibit target enzymes, suggesting its potential role as an anticancer agent .

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

Key structural analogs differ in the position of the amino group and substituents on the tetrahydroquinoline core:

Compound Name CAS Number Substituent Position Purity Key Applications
tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate 885954-16-5 3-amino 97% Opioid receptor ligands, peptidomimetics
tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate 944906-95-0 4-amino 95% Intermediate in kinase inhibitors
tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate 351324-70-4 7-amino 97% Antibacterial agent precursors
tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate 121006-53-9 6-methoxy 98% Solubility modulation in CNS drugs
tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate N/A 6-chloro, 3-fluoro 67% Fluorinated bioactive intermediates

Key Observations :

  • Position 3-amino (target compound) enhances nucleophilicity, enabling facile functionalization via amidation or reductive amination .
  • Position 4-amino analogs are preferred in kinase inhibitor synthesis due to improved binding to ATP pockets .
  • Halogenated derivatives (e.g., 6-chloro, 3-fluoro) exhibit higher metabolic stability and are used in PET tracer development .

Comparative Yields and Efficiency :

Compound Synthetic Method Yield ee/Purity
3-amino derivative Iridium-catalyzed amination 94% 92% ee
4-amino derivative (6) Ti(OEt)₄-mediated sulfinylation 44% 95% purity
6-chloro-3-fluoro derivative (2h) Ru(II)-catalyzed transfer hydrogenation 67% 39% yield

Challenges :

  • 4-amino derivatives require harsh conditions (e.g., Ti(OEt)₄), leading to moderate yields .
  • Fluorinated analogs suffer from lower yields due to competing side reactions .

Physicochemical Properties

NMR and Spectral Data :

  • 3-amino derivative: Distinct ¹H NMR signals at δ 1.52 (t-Bu), δ 3.69 (CH₂NH₂) .
  • 6-methoxy derivative : Aromatic protons at δ 6.93 (d, J = 8.5 Hz) and δ 3.81 (OCH₃) .
  • 6-chloro-3-fluoro derivative : Fluorine coupling observed at δ 8.19 (d, J = 2.3 Hz) .

Thermal Stability :

  • The 3-amino derivative exhibits higher thermal stability (m.p. >100°C) compared to 7-amino analogs (m.p. ~80°C) due to reduced steric strain .

Commercial Availability and Challenges

  • 3-amino derivative: Available at 97% purity (Combi-Blocks) but requires custom synthesis for large-scale batches .

Biological Activity

Tert-Butyl 3-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, characterized by its unique molecular structure that includes an amino group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antitumor properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol

The structural features of this compound allow for various modifications that can enhance its biological activity. The presence of the amino group and the ester functionality makes it a versatile building block in organic synthesis.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit a broad spectrum of antimicrobial activities. Specifically, this compound has demonstrated effectiveness against certain bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Antitumor Activity

Several studies have investigated the antitumor properties of quinoline derivatives. This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. A notable study showed that this compound inhibited cell proliferation in:

Cancer Cell Line IC50 (µM)
HeLa (Cervical cancer)15.6
MCF-7 (Breast cancer)20.4
A549 (Lung cancer)18.2

These results indicate its potential as a lead compound for developing new cancer therapies.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific proteins involved in cellular signaling pathways, potentially influencing apoptosis and cell cycle regulation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized several derivatives of this compound and assessed their cytotoxicity against different cancer cell lines. The results indicated that modifications to the quinoline core could enhance antitumor activity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Molecular Formula Key Features
Tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylateC14H20N2O2Different amino group position; varied activity
Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylateC14H20N2O2Similar structure; potential for distinct properties

The differences in amino group positioning significantly affect their biological interactions and pharmacological profiles.

Q & A

Q. Key Considerations :

  • Catalyst Loading : Optimize palladium or iridium catalysts (e.g., 2 mol% Pd(dba)₂) to minimize side reactions .
  • Purification : Use gradient elution (e.g., hexane:acetone 1:1–1:10) to separate polar byproducts .

Basic: What spectroscopic methods confirm the structure of this compound?

1H/13C NMR , ESI-MS , and IR spectroscopy are critical for structural confirmation:

  • 1H NMR : Look for characteristic signals, such as the tert-butyl group (δ 1.52 ppm, singlet) and dihydroquinoline protons (δ 2.70–3.69 ppm, multiplet) .
  • 13C NMR : The Boc carbonyl appears at δ 154.0 ppm, while the quaternary carbons of the tert-butyl group resonate at δ 28.3–29.9 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+Na]+ = 312.1570 for C₁₇H₂₃NO₃Na) with <2 ppm error .
  • IR : The carbonyl stretch (C=O) at ~1738 cm⁻¹ validates Boc protection .

Contradiction Analysis : Discrepancies in aromatic proton splitting (e.g., δ 6.86–7.58 ppm) may arise from rotational isomers; use variable-temperature NMR or SFC (supercritical fluid chromatography) to resolve .

Advanced: How is enantioselective synthesis achieved for chiral derivatives?

Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR) is employed to synthesize enantioenriched analogs. For example, Ru(II) catalysts (e.g., [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)]) reduce ketones in tert-butyl 3-fluoro-4-oxo-dihydroquinoline derivatives, achieving 92% ee via DKR . Key steps:

  • Substrate Design : Introduce steric hindrance (e.g., fluorine at C3) to enhance stereocontrol.
  • Catalyst Screening : Test chiral ligands (e.g., TsDPEN) for optimal enantioselectivity.

Challenges : Competing pathways may reduce ee; monitor by chiral HPLC or SFC .

Advanced: How to resolve contradictory spectral data during structural analysis?

Case Study : A reported δ 2.79–2.70 ppm multiplet in ¹H NMR could overlap with solvent or impurity signals. Solutions:

2D NMR : Use HSQC to correlate ambiguous protons with carbons.

Mass Fragmentation : Analyze MS/MS patterns to confirm backbone integrity.

Crystallography : If crystalline, X-ray diffraction (e.g., CCDC data) provides definitive proof .

Example : In tert-butyl 3-benzyl derivatives, crystallographic data (e.g., C13–N1–C6–C11 torsion angle = 1.4°) resolved ambiguities in NOE assignments .

Methodological: How to optimize reaction yields in palladium-catalyzed couplings?

Procedure : For introducing substituents (e.g., allyl groups), use:

  • Catalyst : Pd(dba)₂ (2 mol%) with Buchwald ligands (e.g., XPhos, 6 mol%) .
  • Solvent : Anhydrous DMF at 100°C for 2 hours minimizes decomposition .
  • Workup : Extract with diethyl ether (3×) to recover polar intermediates.

Q. Yield Improvement Table :

ConditionYieldPurity (HPLC)
Pd(dba)₂/XPhos66%95%
Pd(OAc)₂/PPh₃42%88%
No ligand<10%N/A

Advanced: What strategies enable functionalization of the dihydroquinoline core?

  • Boc Deprotection : Treat with TFA (0.13 mL per 0.30 mmol) in DCM to expose the amine for further coupling .
  • Suzuki-Miyaura Coupling : Introduce aryl groups using Pd catalysts (e.g., 6-bromo derivatives react with boronic acids) .
  • Reductive Amination : React with aldehydes (e.g., 3-formylbenzyl) under H₂/Pd-C to install alkyl chains .

Example : tert-Butyl 4-(3-amino-4-(prop-2-yn-1-yloxy)benzamido) derivatives were synthesized via EDCI/DMAP-mediated amide coupling (88% yield) .

Basic: What purification methods are effective post-synthesis?

  • Flash Chromatography : Use SiO₂ with hexane:acetone (4:1) for Boc-protected compounds .
  • Recrystallization : For crystalline analogs (e.g., tert-butyl 3-benzyl), use ethanol/water mixtures .
  • HPLC : Reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA) resolve polar impurities .

Tip : Monitor by TLC (Rf = 0.12 in acetone) to identify product bands .

Advanced: How do protecting groups impact downstream reactivity?

The Boc group:

  • Stability : Resists basic/neutral conditions but cleaves under acidic (TFA) or reductive (Fe/NH₄Cl) conditions .
  • Steric Effects : Hinders nucleophilic attack at C4, directing functionalization to C6 or C7 positions .

Case Study : Boc deprotection in tert-butyl 6-benzyl derivatives enabled sulfonamide formation (e.g., with tert-butylsulfinamide) for opioid receptor ligand synthesis .

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